5-{[(2,4-dimethoxyphenyl)amino]methylidene}-2,2-dimethyl-1,3-dioxane-4,6-dione
Overview
Description
“5-{[(2,4-dimethoxyphenyl)amino]methylidene}-2,2-dimethyl-1,3-dioxane-4,6-dione” is a chemical compound with the molecular formula C15H17NO6 . It has an average mass of 307.299 Da and a monoisotopic mass of 307.105591 Da .
Molecular Structure Analysis
The molecular structure of this compound is determined by its molecular formula, C15H17NO6. It includes a 1,3-dioxane-4,6-dione ring substituted with a 2,4-dimethoxyphenylamino)methylidene group . For a detailed structural analysis, it’s recommended to use specialized software or databases that can generate 3D structures from the molecular formula.Safety and Hazards
Future Directions
Mechanism of Action
Biochemical Pathways
The specific biochemical pathways affected by this compound are currently unknown due to the lack of target information
Pharmacokinetics
The exact bioavailability of the compound is unknown .
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown. Given the lack of specific target and pathway information, it’s difficult to predict the exact cellular responses to this compound .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For example, extreme pH or temperature conditions might affect the compound’s structure and therefore its activity. The presence of other molecules might lead to competitive or non-competitive inhibition of the compound’s action .
Biochemical Analysis
Biochemical Properties
5-{[(2,4-dimethoxyphenyl)amino]methylidene}-2,2-dimethyl-1,3-dioxane-4,6-dione plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. This compound has been shown to inhibit certain enzymes, such as cyclooxygenase and lipoxygenase, which are involved in inflammatory processes. Additionally, it can bind to proteins like albumin, affecting their function and stability. The interactions between this compound and these biomolecules are primarily driven by hydrogen bonding and hydrophobic interactions .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, particularly those involved in inflammation and apoptosis. It can modulate the expression of genes related to these pathways, leading to altered cellular metabolism and function. For instance, in immune cells, this compound can reduce the production of pro-inflammatory cytokines, thereby dampening the inflammatory response .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes, inhibiting their catalytic activity. This inhibition is often competitive, where the compound competes with the natural substrate for binding. Additionally, this compound can induce conformational changes in proteins, affecting their function. These interactions can lead to changes in gene expression, particularly genes involved in inflammatory and apoptotic pathways .
Temporal Effects in Laboratory Settings
The stability and effects of this compound over time have been studied in laboratory settings. This compound is relatively stable under standard laboratory conditions but can degrade over extended periods or under extreme conditions such as high temperature or pH. Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of enzyme activity and persistent changes in cellular function .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with dosage. At low doses, the compound exhibits anti-inflammatory and analgesic effects without significant toxicity. At higher doses, it can cause adverse effects such as hepatotoxicity and nephrotoxicity. These toxic effects are likely due to the accumulation of the compound in the liver and kidneys, leading to cellular damage .
Metabolic Pathways
This compound is metabolized primarily in the liver through phase I and phase II metabolic pathways. Enzymes such as cytochrome P450 oxidases play a crucial role in its metabolism, converting it into more water-soluble metabolites that can be excreted. The compound can also affect metabolic flux, altering the levels of various metabolites in the body .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. It can bind to transport proteins such as albumin, facilitating its distribution in the bloodstream. The compound tends to accumulate in tissues with high metabolic activity, such as the liver and kidneys .
Subcellular Localization
The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. It is primarily localized in the cytoplasm but can also be found in the nucleus and mitochondria. This localization is facilitated by targeting signals and post-translational modifications that direct the compound to specific compartments within the cell .
Properties
IUPAC Name |
5-[(2,4-dimethoxyanilino)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO6/c1-15(2)21-13(17)10(14(18)22-15)8-16-11-6-5-9(19-3)7-12(11)20-4/h5-8,16H,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAGMCKDPZXBCNK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC(=O)C(=CNC2=C(C=C(C=C2)OC)OC)C(=O)O1)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.